molecular formula C15H10Cl2N4O B13701265 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide

Cat. No.: B13701265
M. Wt: 333.2 g/mol
InChI Key: GVLARHKLXKQKRG-UHFFFAOYSA-N
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Description

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide is a chemical compound with a complex structure that includes both benzamide and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with phthalazine derivatives. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the compound .

Scientific Research Applications

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-amino-3,5-dichloro-N-(phthalazin-5-yl)benzamide is unique due to the presence of both amino and phthalazine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H10Cl2N4O

Molecular Weight

333.2 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-phthalazin-5-ylbenzamide

InChI

InChI=1S/C15H10Cl2N4O/c16-11-4-9(5-12(17)14(11)18)15(22)21-13-3-1-2-8-6-19-20-7-10(8)13/h1-7H,18H2,(H,21,22)

InChI Key

GVLARHKLXKQKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)N)Cl

Origin of Product

United States

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